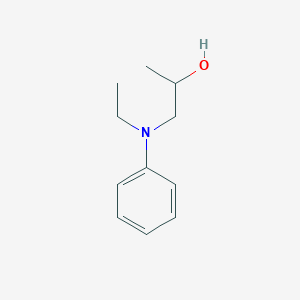

1-(N-Ethylanilino)propan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16078-88-9 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

1-(N-ethylanilino)propan-2-ol |

InChI |

InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |

InChI Key |

FLSMFIOMSYLMGZ-UHFFFAOYSA-N |

SMILES |

CCN(CC(C)O)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC(C)O)C1=CC=CC=C1 |

Other CAS No. |

16078-88-9 |

Origin of Product |

United States |

Synthetic Methodologies for 1 N Ethylanilino Propan 2 Ol and Analogues

Established Synthetic Pathways to 1-(N-Ethylanilino)propan-2-ol

The construction of the this compound scaffold is most commonly achieved through well-established reactions that form the core carbon-nitrogen bond.

The reaction between an epoxide and an amine is a fundamental and widely used method for synthesizing β-amino alcohols. redalyc.orgrroij.com For the specific synthesis of this compound, this involves the reaction of N-ethylaniline with propylene (B89431) oxide. The nitrogen atom of N-ethylaniline acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

This reaction can be performed under various conditions, including neat (solvent-free) or in the presence of different catalysts to improve yield and regioselectivity. redalyc.orgrroij.com For instance, catalysts like cobalt(II) chloride, lithium bromide, and silica-bonded S-sulfonic acid have been reported to effectively promote the ring-opening of epoxides with anilines. redalyc.orgrroij.com The choice of catalyst and reaction conditions can significantly influence the outcome of the reaction.

While the direct reaction of N-ethylaniline and propylene oxide is the most straightforward approach, an alternative strategy involves the use of a pre-formed precursor, N-(oxiran-2-ylmethyl)-N-ethylaniline. In this methodology, the N-ethylaniline moiety is already attached to the oxirane (epoxide) ring. The synthesis of this compound would then require a subsequent reaction where a nucleophile, such as a hydride source, attacks the epoxide ring. This approach has been noted in the literature in the context of synthesizing various amino alcohols. researchgate.net

A critical aspect of the nucleophilic ring-opening of unsymmetrical epoxides like propylene oxide is regioselectivity. The nucleophilic attack by N-ethylaniline can occur at either the less sterically hindered carbon (C2) to yield this compound (the desired product, following Sɴ2 characteristics) or at the more substituted carbon (C1) to yield the regioisomeric byproduct, 2-(N-Ethylanilino)propan-1-ol. rsc.org

Under neutral or basic conditions, the reaction typically favors attack at the less hindered carbon atom. rroij.comumons.ac.benih.gov However, the regioselectivity can be influenced by several factors, including the nature of the solvent, the temperature, and the presence of a catalyst. rsc.orgredalyc.orgacs.org For example, some catalyst systems are designed to control and direct the nucleophilic attack to a specific carbon, thereby enhancing the yield of the desired regioisomer. rsc.org Studies have shown that with certain catalysts, the regioselectivity can be dramatically altered, sometimes even favoring the typically disfavored product. rsc.org

The table below summarizes findings on the regioselectivity of epoxide ring-opening reactions with amine nucleophiles under various catalytic conditions.

| Catalyst/Conditions | Epoxide | Nucleophile | Major Product | Regioselectivity | Reference |

| Cationic aluminum salen catalyst | trans-2-octene oxide | Aniline (B41778) | Attack at C2 | 19:1 | rsc.org |

| Silica-bonded S-sulfonic acid | Styrene oxide | Aromatic amines | Attack at benzylic carbon | High | redalyc.org |

| Lithium bromide | Non-styrenoidal epoxides | Aniline | Attack at less hindered carbon | Selective | rroij.com |

| Aqueous acetic acid | Propylene oxide | N-methylaniline | Secondary alcohol | Not completely regiospecific | rsc.org |

This table is representative of general findings in epoxide opening reactions and illustrates the factors influencing regioselectivity.

Reductive amination provides an alternative route to this compound. libretexts.orgorganic-chemistry.org This two-step, one-pot process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the target amine. libretexts.orgfkit.hr

For the synthesis of this compound, this pathway would involve the reaction of N-ethylaniline with 1-hydroxy-2-propanone (hydroxyacetone). The reaction forms an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride (NaBH₃CN), to yield the final product. libretexts.orggoogle.com The choice of reducing agent is crucial; NaBH₃CN is often preferred as it is selective for the iminium ion and does not readily reduce the starting ketone. libretexts.org

A related approach involves the reaction of aniline with acetaldehyde (B116499) to form an initial Schiff base, which is then reduced to create N-ethylaniline itself. google.comgoogle.com This N-ethylaniline could then be reacted with propylene oxide as described previously.

Beyond the two primary methods, other synthetic strategies can be envisioned or have been applied for analogous structures. One such method involves the reaction of N-methylanilines with ethyl 2-bromopropanoate, followed by reduction of the resulting ester with a powerful reducing agent like lithium aluminium hydride to furnish 2-(N-methylanilino)propan-1-ols. rsc.org While this yields the regioisomer of the target compound, modifications to the starting materials could potentially adapt this route.

Another potential, though less direct, route could involve the multi-step transformation of starting materials like 2-chloropropane. A synthetic pathway could proceed through nucleophilic substitution to create an intermediate like propan-2-ol, which would then require further functionalization and reaction with N-ethylaniline. cognitoedu.org Such multi-step syntheses are generally less efficient than the more direct epoxide opening or reductive amination methods. cognitoedu.orgassets-servd.host

Nucleophilic Ring Opening Reactions of Epoxides by Anilines

Stereoselective Synthesis of this compound and Related Chiral Alcohols

The "propan-2-ol" moiety in the target molecule contains a stereocenter, meaning this compound can exist as two enantiomers. The synthesis of a single enantiomer (stereoselective synthesis) is of high importance, particularly for pharmaceutical applications. e-bookshelf.de

Achieving stereoselectivity in the synthesis of chiral amino alcohols can be accomplished through several strategies:

Use of Chiral Starting Materials: A straightforward method is to start with an enantiomerically pure epoxide, such as (R)- or (S)-propylene oxide. The ring-opening reaction with N-ethylaniline will proceed with inversion of configuration at the attacked carbon, leading to an enantiomerically enriched product. tandfonline.com

Asymmetric Catalysis: A more sophisticated approach involves using a chiral catalyst to control the stereochemical outcome of the reaction between a prochiral or racemic starting material. For the epoxide opening reaction, chiral Lewis acid catalysts have been developed that can distinguish between the two enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of the β-amino alcohol. rsc.orgrroij.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into one of the reactants to direct the stereochemistry of a key bond-forming step. After the reaction, the auxiliary is removed, leaving the desired enantiomerically enriched product.

Enzymatic Reactions: Biocatalysis, using enzymes like hydroxynitrile lyases, can be employed to create chiral intermediates, such as enantiopure cyanohydrins, which can then be converted into the final chiral amino alcohol. ru.nl

A notable example in asymmetric synthesis that utilizes N-ethylaniline is the Terashima reduction. This method uses a chiral complex formed from lithium aluminum hydride, (+)-N-methylephedrine, and N-ethylaniline to achieve highly selective reductions of ketones, producing chiral alcohols. acs.org While this specific application is for reduction, it highlights the role of N-ethylaniline in forming chiral reagent systems for stereoselective transformations.

Fundamental Concepts of Stereoselectivity and Asymmetric Synthesis in Propanolamine (B44665) Production

The presence of one or more stereogenic centers in propanolamine structures means they can exist as stereoisomers. Molecules that are non-superimposable mirror images of each other are known as enantiomers, while stereoisomers that are not mirror images are called diastereomers. york.ac.uk Asymmetric synthesis aims to produce a single desired stereoisomer from an achiral starting material, a critical goal as different stereoisomers can have vastly different biological activities. unimi.it

The success of an asymmetric synthesis is measured by its enantiomeric excess (e.e.) or diastereomeric excess (d.e.). york.ac.uk These metrics quantify the preference for the formation of one enantiomer or diastereomer over the other. The primary strategies to achieve stereocontrol include the use of chiral starting materials (from the "chiral pool"), chiral reagents, chiral auxiliaries, and chiral catalysts. du.ac.intcichemicals.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. york.ac.ukdu.ac.in Chiral catalysis, where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantioenriched product, is often a more efficient approach. unimi.it

Development of Diastereoselective and Enantioselective Methodologies

Significant progress has been made in developing methodologies that provide precise control over the stereochemical outcome in the synthesis of propanolamines and related amino alcohols. These methods can be broadly categorized into biocatalytic and chemocatalytic approaches.

A powerful biocatalytic approach involves multi-enzyme cascades. For instance, a one-pot cascade using an alcohol dehydrogenase (ADH) and an ω-transaminase (ω-TA) can produce all four possible stereoisomers of phenylpropanolamine (PPA) from 1-phenylpropane-1,2-diols with high optical purity (er and dr up to >99.5%) and yields. d-nb.inforesearchgate.net The specific stereoisomer obtained is determined by the complementary regio- and stereoselectivities of the chosen ADH and ω-TA enzymes. d-nb.info

| Target Stereoisomer | Enzyme Combination | Yield | Optical Purity |

|---|---|---|---|

| (1S,2S)-PPA | Bs-BDHA with Bm(S)-ωTA | 88% | er >99.5%; dr 96% |

| (1R,2S)-PPA | Ls-ADH with Cv(S)-ωTA | 76% | er >99.5%; dr >99.5% |

| (1S,2R)-PPA | Bs-BDHA with At(R)-ωTA | 95% | er >99.5%; dr 98% |

| (1R,2R)-PPA | Ls-ADH with At(R)-ωTA | 95% | er >99.5%; dr >99.5% |

Complementary chemocatalytic methods allow for diastereoselective reduction of β-amino ketones to form γ-amino alcohols. rsc.org These methods are highly relevant for producing analogues of this compound with extended backbones. Specifically:

Anti-selective reduction: Using an Iridium (Ir) catalyst with 2-propanol as a hydrogen source via asymmetric transfer hydrogenation (ATH) yields the anti-diastereomer. rsc.org

Syn-selective reduction: Employing a Rhodium (Rh)-based BINAP catalyst under hydrogen pressure results in the formation of the syn-diastereomer. rsc.org

Together, these strategies provide a powerful toolkit for the enantio- and diastereoselective synthesis of all possible diastereomers of a given amino alcohol. rsc.org

Implementation of Chiral Auxiliary Strategies in this compound Synthesis

Chiral auxiliaries offer a robust and reliable method for controlling stereochemistry. nih.gov In a typical approach, an achiral starting material is covalently bonded to a chiral auxiliary. The auxiliary then sterically directs subsequent reactions, such as alkylation or aldol (B89426) addition, to occur on one face of the molecule, leading to a diastereomerically enriched product. york.ac.uk Finally, the auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

A classic example is the Evans oxazolidinone auxiliary, which is widely used to direct asymmetric aldol reactions. du.ac.in For the synthesis of a compound like this compound, one could envision a strategy starting with the acylation of an Evans auxiliary with acetic acid. The resulting N-acyloxazolidinone could then undergo a stereoselective aldol condensation with a suitable aldehyde, followed by reduction and removal of the auxiliary to yield the chiral propanolamine backbone.

A more advanced strategy involves the in situ formation of a transient chiral auxiliary from an achiral precursor using a catalyst. This approach combines the robustness of auxiliary-based methods with the efficiency of asymmetric catalysis. nih.gov For example, a palladium-catalyzed carboetherification of propargylic amines has been developed where the catalyst and a chiral ligand first form a chiral intermediate. This intermediate then acts as a transient auxiliary, directing a subsequent diastereoselective functionalization of a double bond to produce enantioenriched chiral amino alcohols. nih.gov

Transition-Metal Catalyzed Approaches to Amino Alcohol Synthesis

Transition-metal catalysis provides a diverse and powerful set of tools for synthesizing amino alcohols. These methods often offer novel pathways for C-N bond formation and can functionalize otherwise inert C-H bonds. nih.gov

One of the most powerful strategies is the directed site-selective C(sp³)–H amination of aliphatic alcohols. nih.gov This approach utilizes the alcohol's hydroxyl group to direct a metal-nitrene species to a specific, remote C-H bond. Various transition metals, including Rhodium (Rh), Ruthenium (Ru), Iron (Fe), Copper (Cu), and Manganese (Mn), have been successfully used to catalyze such transformations, leading to the formation of cyclic ethers with an appended amino group, which can be subsequently opened to yield amino alcohols. nih.gov

Other important transition-metal catalyzed reactions for amino alcohol synthesis include:

Hydroamination: The direct addition of an N-H bond across a double bond. Palladium-catalyzed enantioselective hydroamination of cyclic 1,3-dienes with anilines affords allylic amine products in high yields and enantioselectivities. acs.org

Oxyamination: The simultaneous addition of an oxygen and a nitrogen atom across an alkene. Tungsten-catalyzed oxyamination of both activated and unactivated alkenes using sulfonamides as the nitrogen source proceeds in high yields and diastereoselectivities. rsc.org

Asymmetric Hydrogenation: As mentioned previously, the hydrogenation of β-amino ketones is a key step, often catalyzed by Rhodium or Iridium complexes to produce γ-amino alcohols with high diastereoselectivity. rsc.org

C-H Alkylation/Cyclization: Ruthenium(II) catalysts, in combination with chiral carboxylic acids, can effect an enantioselective C-H alkylation and cyclization of sulfondiimines to produce chiral cyclic sulfonimidamides, demonstrating a sophisticated approach to building complex amine-containing structures. kyoto-u.ac.jp

| Reaction Type | Metal Catalyst (Example) | Transformation | Reference |

|---|---|---|---|

| Directed C-H Amination | Rh, Ru, Fe, Cu | Functionalization of remote C(sp³)–H bonds in alcohols | nih.gov |

| Oxyamination | WO₂Dipic(H₂O) | Addition of N and O across an alkene | rsc.org |

| Asymmetric Hydrogenation | Ir or Rh complexes | Diastereoselective reduction of β-amino ketones | rsc.org |

| Enantioselective C-H Alkylation | [Ru(p-cymene)Cl₂]₂ | Cyclization of sulfondiimines with ylides | kyoto-u.ac.jp |

| Hydroamination | [Pd(π-allyl)Cl]₂ | Addition of anilines to 1,3-dienes | acs.org |

Synthesis of Derivatives and Analogues of this compound

The synthesis of derivatives and analogues of this compound can be achieved by modifying either the N-ethylanilino moiety or the propan-2-ol backbone. Such modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Structural Modifications of the N-Ethylanilino Moiety

The N-ethylanilino portion of the molecule can be readily altered. A common synthetic route to N-alkylanilines involves the vapor-phase alkylation of aniline with an alcohol over a suitable catalyst. For example, N-propylaniline has been efficiently synthesized from aniline and 1-propanol (B7761284) over a Cu/SiO₂ catalyst. researchgate.net This methodology can be extended to other alcohols to generate a variety of N-alkylanilino precursors.

Furthermore, the aromatic ring can be substituted. Syntheses often start with commercially available substituted anilines. For example, the synthesis of 1,2-benzothiazine 1-imines has been demonstrated starting from 2-ethylaniline. kyoto-u.ac.jp Similarly, γ-amino alcohols have been prepared via diastereoselective reduction of β-amino ketones, which were themselves formed from a Mannich reaction involving various anilines, such as p-anisidine. rsc.org The reaction of N-(oxiran-2-ylmethyl)-N-ethylaniline with various nucleophiles also serves as a key synthetic route, indicating that the N-ethylanilino structure is often pre-formed before the creation of the propanolamine backbone. mdpi.compreprints.orgresearchgate.net

Structural Variations of the Propan-2-ol Backbone

The propan-2-ol backbone can also be systematically modified to produce a range of analogues. This can involve changing the length of the carbon chain or introducing substituents.

A study on the synthesis of random amino-alcohol-based poly(ester amide)s utilized a variety of amino alcohols, demonstrating the availability of diverse building blocks. researchgate.net These included:

2-amino-ethan-1-ol

1-amino-propan-2-ol (the parent backbone)

2-amino-butan-1-ol

2-amino-2-methyl-propan-1-ol

These monomers highlight how the length and substitution pattern of the amino alcohol backbone can be varied. researchgate.net For instance, using 2-amino-butan-1-ol would result in an analogue with a methyl group at the C2 position, while 2-amino-2-methyl-propan-1-ol would yield a gem-dimethyl substituted analogue. researchgate.net Additionally, the synthesis of γ-amino alcohols via hydrogenation of β-amino ketones extends the backbone from a three-carbon propanol (B110389) unit to a four-carbon butanol unit. rsc.org

Synthesis of Deuterated Analogues for Mechanistic Elucidation

The synthesis of isotopically labeled compounds, particularly those incorporating deuterium (B1214612), is a cornerstone of mechanistic chemistry. By strategically replacing hydrogen atoms with their heavier isotope, deuterium, chemists can probe the intimate details of reaction pathways. This technique is especially valuable for elucidating the mechanisms of complex organic transformations, such as the formation of amino alcohols like this compound. The substitution of a C-H bond with a C-D bond can lead to a kinetic isotope effect (KIE), a change in the reaction rate, which provides critical evidence for bond-breaking or bond-forming events in the rate-determining step of a reaction. nih.gov

Rationale for Deuteration in Mechanistic Studies

The primary and secondary kinetic isotope effects are powerful tools for understanding reaction mechanisms. nih.gov A primary KIE (kH/kD > 1) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. The magnitude of the KIE can provide insight into the transition state geometry. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage but where hybridization or the electronic environment changes during the rate-determining step.

In the context of the synthesis of this compound, which can be formed through processes like the N-alkylation of aniline with a propylene oxide derivative or the reductive amination of a keto-alcohol, deuterated analogues can help answer key mechanistic questions. For instance, in a borrowing hydrogen type mechanism for N-alkylation of anilines with alcohols, deuterium labeling can confirm the transfer of hydrogen species. rsc.org

Synthetic Approaches to Deuterated this compound Analogues

The synthesis of deuterated this compound can be approached by introducing deuterium into either the aniline or the propanol moiety.

Deuteration of the Aniline Moiety:

One straightforward approach is to start with a commercially available deuterated aniline, such as aniline-d5 (B30001) or (2H7)aniline. ontosight.ainih.gov These can then be subjected to standard alkylation procedures. For example, reaction with propylene oxide would yield 1-(N-anilino-d5)propan-2-ol.

Alternatively, selective deuteration of aniline or N-ethylaniline can be achieved through hydrogen-deuterium (H/D) exchange reactions. researchgate.netrsc.org Metal-catalyzed H/D exchange reactions, for instance using a silver catalyst with D₂O, can achieve regioselective deuteration of electron-rich arenes like N-methyl anilines at the ortho- and para-positions. rsc.org

Deuteration of the Propanol Backbone:

To probe the mechanism at the propanol unit, deuterated propylene oxide or a related three-carbon synthon can be employed. For example, the reduction of a deuterated α-hydroxyketone precursor using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium at specific positions on the propanol backbone.

Application in Mechanistic Elucidation: Kinetic Isotope Effect Studies

Once the deuterated analogues of this compound or its precursors are synthesized, they can be used in kinetic experiments to determine the KIE. By comparing the rate of reaction of the non-deuterated (protio) compound with its deuterated counterpart, the involvement of specific C-H bonds in the rate-determining step can be ascertained.

For instance, in a proposed iridium-catalyzed N-alkylation of aniline with an alcohol, a significant primary kinetic isotope effect was observed when using the α-deuterated alcohol, indicating that hydride abstraction is the selectivity-determining step. dtu.dk

Table 1: Illustrative Kinetic Isotope Effects in N-Alkylation Reactions

| Reaction | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Iridium-catalyzed N-alkylation of aniline with benzyl (B1604629) alcohol | Benzyl alcohol-α,α-d2 | 2.48 | Hydride abstraction is the selectivity-determining step. | dtu.dk |

| Pyridine-mediated N-alkylation of aniline with benzyl alcohol | [D5]-Pyridine | - (Deuterium incorporation observed in product) | Confirms pyridine (B92270) acts as a hydrogen shuttle in a borrowing hydrogen mechanism. | rsc.org |

Table 2: Kinetic Isotope Effects in Hydroamination Reactions

| Reaction | Deuterated Species | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Gold(I)-catalyzed intramolecular hydroamination | MeOH vs. MeOH-d4 (solvent) | Large solvent KIE | Suggests proton transfer from the solvent is involved in the rate-determining step. | beilstein-journals.orgnih.gov |

| Aldehyde-catalyzed Cope-type hydroamination | Deuterated allylic amine | Significant | Hydroamination is the rate-limiting step. | bohrium.com |

By applying these principles, the synthesis and analysis of deuterated analogues of this compound can provide invaluable insights into its formation and reactivity, contributing to a more complete understanding of the underlying chemical processes.

Mechanistic Investigations of Reactions Involving 1 N Ethylanilino Propan 2 Ol

Elucidation of Thermal Degradation Mechanisms of 1-(N-Ethylanilino)propan-2-ol and Related Compounds

The thermal stability of amino alcohols is a crucial factor in their application in various industrial processes. Investigations into the thermal degradation of this compound and its analogs, such as 1-(N-ethylanilino)-3-phenoxypropan-2-ol, have been undertaken to understand the chemical changes that occur at elevated temperatures. These studies are pertinent to understanding the stability of materials like amine-cured epoxide resins, where similar chemical linkages are present. researchgate.netresearchgate.net

Identification and Characterization of Thermal Degradation Products

Research on the thermal degradation of the closely related compound, 1-(N-ethylanilino)-3-phenoxypropan-2-ol, in both inert atmospheres and in the presence of air or alumina (B75360), has led to the identification of several degradation products. researchgate.netresearchgate.net The characterization of these products provides a foundation for understanding the degradation pathways of this compound. The major degradation products identified in studies of its phenoxy analog are detailed in the table below. researchgate.net

| Degradation Product | Chemical Formula |

| N-ethyl-N-methylaniline | C9H13N |

| Acetaldehyde (B116499) | C2H4O |

| Phenol | C6H6O |

| Benzofuran | C8H6O |

This table is based on the degradation products identified for the related compound, 1-(N-ethylanilino)-3-phenoxypropan-2-ol.

Proposed Reaction Pathways and Transient Intermediates

Based on the identified degradation products of analogous compounds, tentative reaction mechanisms for the thermal degradation of this compound can be proposed. researchgate.net These pathways likely involve the formation of transient intermediates. For the related phenoxy compound, a mechanism has been proposed that accounts for the formation of the observed products. researchgate.net This mechanism can be adapted to hypothesize the degradation of this compound.

The formation of N-ethyl-N-methylaniline from the degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol, where the hydroxyl hydrogen was replaced with deuterium (B1214612), has been a key finding in mechanistic studies. researchgate.net This suggests a pathway involving the rearrangement and cleavage of the propanol (B110389) side chain.

Kinetic Studies of Thermal Decomposition Processes

Dehydration Reactions of Propanolamine (B44665) Systems

The dehydration of alcohols is a fundamental organic reaction that typically proceeds in the presence of a strong acid catalyst. libretexts.org For propanolamine systems like this compound, the hydroxyl group can be eliminated to form an alkene. The mechanism of this reaction is highly dependent on the structure of the alcohol.

E1 Reaction Mechanisms for Alcohol Dehydration in Related Systems

Secondary alcohols, such as the propan-2-ol moiety in the title compound, typically undergo dehydration via an E1 (Elimination, unimolecular) mechanism. libretexts.orgacs.org This two-step mechanism involves the formation of a carbocation intermediate. libretexts.orglibretexts.org

The general steps for the E1 dehydration of a secondary alcohol are as follows:

Protonation of the hydroxyl group: The alcohol's hydroxyl group is protonated by the acid catalyst to form an alkyloxonium ion, which is a good leaving group. libretexts.orglibretexts.org

Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation. libretexts.orglibretexts.org

Deprotonation: A base (often a water molecule or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. libretexts.org

The E1 mechanism is favored for secondary and tertiary alcohols because they can form relatively stable carbocation intermediates. libretexts.orgacs.org

Characterization of Carbocation Intermediates in Propanol Dehydration

The stability of the carbocation intermediate is a key factor in E1 reactions. Secondary carbocations, such as the one that would form from this compound, are more stable than primary carbocations. researchgate.net However, they are less stable than tertiary carbocations.

In some cases, the initially formed carbocation can undergo rearrangement to a more stable form. libretexts.orgorganicchemistrytutor.com For instance, a hydride shift can occur where a hydrogen atom from an adjacent carbon migrates to the positively charged carbon, resulting in a more stable carbocation. libretexts.orgsciencemadness.org The potential for such rearrangements must be considered when predicting the products of dehydration reactions.

Mechanisms of Nucleophilic Addition and Regiospecific Oxirane Ring Opening in Precursor Synthesis

The primary route for the synthesis of this compound involves the nucleophilic ring-opening of an epoxide precursor, typically propylene (B89431) oxide, by N-ethylaniline. This reaction is a classic example of nucleophilic addition to a strained three-membered ring. The nitrogen atom of the N-ethylaniline acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

The key mechanistic question in this synthesis is the regioselectivity of the ring-opening, which dictates whether the nucleophile attacks the more substituted or less substituted carbon of the propylene oxide. This is governed by the reaction conditions, particularly the presence and nature of a catalyst. d-nb.infochemistrysteps.com

Under basic or neutral conditions , the reaction generally proceeds via a pure SN2 mechanism . The nucleophile (N-ethylaniline) will preferentially attack the sterically less hindered carbon atom of the epoxide. lumenlearning.comlibretexts.org In the case of propylene oxide, this is the terminal methylene (B1212753) carbon (C1). This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The resulting product is the desired this compound.

In contrast, under acidic conditions , the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. chemistrysteps.comlibretexts.org This protonation event leads to a transition state with significant carbocation character. The positive charge is better stabilized on the more substituted carbon atom (C2 of propylene oxide). Consequently, the nucleophile is more likely to attack this more substituted carbon. This pathway would lead to the formation of the isomeric product, 2-(N-Ethylanilino)propan-1-ol. The reaction of epoxides with amines can be catalyzed by a variety of Lewis and Brønsted acids to influence this regioselectivity. scispace.com

A study on the reaction of aniline (B41778) with propylene oxide in the presence of a lithium bromide catalyst demonstrated the formation of the corresponding β-amino alcohol. tsijournals.comtsijournals.com Theoretical calculations using Density Functional Theory (DFT) on this system support the nucleophilic ring-opening pathway. tsijournals.comtsijournals.comscholarscentral.com The reaction is initiated by the nucleophilic attack of the amine on the epoxide ring.

The regioselectivity of the ring-opening of epoxides by anilines can be finely tuned using different catalysts, as summarized in the table below.

| Catalyst | Substrates | Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lithium bromide (LiBr) | Aniline and Propylene Oxide | Solvent-free, 80-125°C | 1-Anilino-propan-2-ol | Efficient and environmentally friendly method for β-amino alcohol synthesis. | scispace.com |

| Montmorillonite K 10 | Aniline and Styrene Oxide | Room Temperature | 2-Anilino-2-phenylethanol | Demonstrates selective activation of different epoxide rings. | scispace.com |

| Cadmium chloride (CdCl₂) | Aromatic amines and Epoxides | Mild conditions | High regioselectivity for the corresponding 2-amino alcohols. | Effective Lewis acid catalyst for this transformation. | scispace.com |

| Antimony trichloride (B1173362) (SbCl₃) | Aniline derivatives and Epoxides | Room Temperature | Good yields of β-amino alcohols. | Mild and convenient catalysis. | scispace.com |

General Principles Governing the Reactivity of Amino Alcohols

Amino alcohols, such as this compound, are bifunctional compounds containing both an amino group and a hydroxyl group. Current time information in Bangalore, IN. This dual functionality dictates their chemical reactivity.

The nitrogen atom, being a Lewis base, can readily participate in nucleophilic reactions. The hydroxyl group can act as a nucleophile or, after protonation, as a good leaving group in substitution and elimination reactions. libretexts.orglibretexts.org The proximity of these two functional groups can also lead to intramolecular reactions.

Key principles governing the reactivity of amino alcohols include:

Nucleophilicity of the Nitrogen: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, as demonstrated in its synthesis from N-ethylaniline and an epoxide.

Basicity of the Amine: The amino group imparts basic properties to the molecule, allowing it to react with acids to form ammonium (B1175870) salts.

Reactivity of the Hydroxyl Group: The hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification. More significantly, it can be converted into a better leaving group. For instance, protonation of the hydroxyl group in an acidic medium facilitates its departure as a water molecule in E1 or E2 elimination reactions to form alkenes, or in SN1 or SN2 substitution reactions. libretexts.orglibretexts.org

Intramolecular Interactions: The neighboring amino and hydroxyl groups can influence each other's reactivity. For example, the amino group can act as an intramolecular catalyst or participate in ring-closing reactions. Computational studies on the reaction of β-amino alcohols with thionyl chloride have shown complex pathways involving both the nitrogen and oxygen atoms, leading to different products depending on the substituents. cdnsciencepub.comresearchgate.net

The reactivity of the hydroxyl group in this compound, being a secondary alcohol, will differ from that of a primary alcohol. cjcatal.com For example, oxidation would yield a ketone. Dehydration via an E1 mechanism would proceed through a secondary carbocation intermediate. libretexts.org

Advanced Spectroscopic Elucidation of 1 N Ethylanilino Propan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy stands as a powerful tool for probing the three-dimensional structure and dynamic processes of molecules in solution. For 1-(N-Ethylanilino)propan-2-ol, various NMR techniques provide a wealth of information regarding its conformational equilibria and rotational dynamics.

Dynamic ¹H NMR studies are instrumental in understanding the conformational equilibria of this compound. The presence of a flexible ethyl group and a chiral center at the propan-2-ol moiety gives rise to different conformers in solution. Variable temperature ¹H NMR experiments can reveal the coalescence of signals as the rate of interconversion between different conformational states increases with temperature. This phenomenon allows for the quantitative determination of the thermodynamic parameters governing these equilibria. For instance, the diastereomeric equilibrium in related chiral molecules has been successfully studied using variable temperature ¹H NMR, demonstrating a temperature-dependent shift in the equilibrium. researchgate.net

A complete and unambiguous assignment of the proton and carbon signals of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments.

¹³C NMR: The ¹³C NMR spectrum provides information on the number of distinct carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom. For example, in propan-2-ol, symmetry results in only two distinct carbon signals. docbrown.infodocbrown.info The carbon atoms in this compound attached to the nitrogen and oxygen atoms are expected to resonate at lower fields due to the electronegativity of these heteroatoms. udel.edumagritek.com

2D NMR Techniques:

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded, enabling the definitive assignment of protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular skeleton and assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is invaluable for determining the preferred conformation and stereochemistry of the molecule. researchgate.net

Table 1: Representative NMR Data for Propan-2-ol Moiety This table provides illustrative data based on known chemical shifts for similar structures. Actual values for this compound would require experimental measurement.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| CH₃ | ~1.2 (doublet) | ~25 | H-CH₃ to C-OH | H-CH₃ to H-CH(OH) |

| CH(OH) | ~4.0 (multiplet) | ~64 | H-CH(OH) to C-CH₃, C-N | H-CH(OH) to H-CH₂N |

| OH | Variable | - | - | H-OH to H-CH(OH) |

Advanced NMR methods, particularly lineshape analysis of variable-temperature NMR spectra, can be employed to determine the energy barriers for conformational interconversions. researchgate.net By monitoring the changes in the NMR signal shapes as a function of temperature, it is possible to calculate the rate constants for the dynamic processes. The Eyring equation can then be used to determine the activation parameters, such as the Gibbs free energy of activation (ΔG‡), for the rotational barriers around single bonds, for instance, the C-N bond. researchgate.net These studies provide quantitative insights into the flexibility of the molecule and the stability of its different conformers.

Vibrational Spectroscopy (FTIR) for Functional Group Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups present in a molecule by observing their characteristic vibrational frequencies. libretexts.orgmsu.edu The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group (O-H) stretching vibration, often broadened due to hydrogen bonding. researchgate.netmdpi.com

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ region.

C-O Stretch: The C-O stretching vibration of the secondary alcohol will likely be observed in the 1000-1260 cm⁻¹ range.

Aromatic C=C Bending: Characteristic bands for the benzene (B151609) ring are expected in the 1450-1600 cm⁻¹ region (in-plane vibrations) and in the fingerprint region below 900 cm⁻¹ (out-of-plane bending). researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-N (Aromatic Amine) | Stretching | 1250-1360 |

| C-O (Secondary Alcohol) | Stretching | 1000-1260 |

Electronic Spectroscopy (UV-Visible) for Analysis of Molecular Orbital Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. ubbcluj.roslideshare.net The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is primarily dictated by the electronic structure of the N-ethylanilino chromophore.

The benzene ring and the lone pair of electrons on the nitrogen atom constitute the chromophoric system. The expected electronic transitions are:

π → π* transitions: These transitions, characteristic of the aromatic ring, typically occur at shorter wavelengths (higher energy) and have high molar absorptivity. vscht.czlibretexts.org

n → π* transitions: The non-bonding electrons on the nitrogen atom can be excited to an anti-bonding π* orbital of the benzene ring. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. vscht.czlibretexts.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. tanta.edu.eg

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200-280 | High |

| n → π | 280-400 | Low |

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structural and Conformational Validation

The integration of experimental spectroscopic data with quantum chemical calculations provides a powerful approach for the definitive structural and conformational elucidation of this compound. mdpi.comyukiozaki.comub.edu

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be used to:

Predict the stable conformations of the molecule and their relative energies.

Calculate theoretical NMR chemical shifts (¹H and ¹³C) and coupling constants for each conformer. nih.gov

Simulate the vibrational (FTIR) spectrum by calculating the vibrational frequencies and intensities. mdpi.com

Predict the electronic (UV-Vis) absorption spectra by calculating the energies of molecular orbital transitions. yukiozaki.com

By comparing the theoretically predicted spectroscopic parameters with the experimental data, it is possible to validate the assigned structure and gain a deeper understanding of the conformational preferences and dynamic behavior of this compound in solution. This combined approach significantly enhances the confidence in the structural assignment and provides a detailed picture of the molecule's properties at the atomic level. ub.edunih.gov

Computational Chemistry Approaches for 1 N Ethylanilino Propan 2 Ol

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This approach, which focuses on the electron density rather than the complex many-electron wavefunction, offers a favorable balance between computational cost and accuracy. nrel.govmdpi.com For 1-(N-Ethylanilino)propan-2-ol, DFT calculations can reveal crucial information about its chemical reactivity and stability. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. wikipedia.orgwuxibiology.com A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability. wikipedia.org

For this compound, DFT calculations can precisely determine the energies of the HOMO and LUMO. This information helps in predicting how the molecule will interact with other chemical species. For instance, a relatively high HOMO energy would suggest that this compound can act as an effective electron donor in chemical reactions. Conversely, a low LUMO energy would indicate its propensity to act as an electron acceptor. The calculated HOMO-LUMO gap provides a quantitative measure of its kinetic stability. researchgate.netphyschemres.org

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. wikipedia.org | Indicates the electron-donating ability of the molecule. A higher value suggests a stronger tendency to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. wikipedia.org | Indicates the electron-accepting ability of the molecule. A lower value suggests a stronger tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. wikipedia.org | Relates to the chemical stability and reactivity. A smaller gap implies higher reactivity and greater polarizability. researchgate.net |

Calculation of Quantum Chemical Descriptors

Beyond the frontier orbitals, DFT can be used to calculate a range of quantum chemical descriptors that quantify various aspects of a molecule's reactivity and electronic properties. researchgate.net These descriptors are derived from the fundamental principles of DFT and provide a more detailed picture of the chemical behavior of this compound.

Key quantum chemical descriptors include:

Ionization Energy (IE): The minimum energy required to remove an electron from a molecule. It is related to the HOMO energy.

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is related to the LUMO energy.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as the negative of the chemical potential. researchgate.net

Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. researchgate.net

Nucleophilicity: A measure of a molecule's ability to donate electrons to form a chemical bond.

The calculation of these descriptors for this compound allows for a comprehensive assessment of its reactivity profile, helping to predict its behavior in various chemical environments and reactions. rsc.org

| Descriptor | Formula | Significance for this compound |

| Ionization Energy (IE) | IE ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ ≈ (IE + EA) / 2 | Tendency to attract electrons. researchgate.net |

| Hardness (η) | η ≈ (IE - EA) / 2 | Resistance to change in electron distribution. |

| Softness (S) | S = 1 / η | Ease of polarization of the electron cloud. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. researchgate.net |

Assessment of Basis Set Selection and its Impact on Computational Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. researchgate.net Different basis sets offer varying levels of accuracy and computational cost. stackexchange.com For this compound, selecting an appropriate basis set is crucial for obtaining reliable predictions of its electronic structure and properties. mdpi.com

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). researchgate.net The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electron distribution, especially for systems with heteroatoms and potential for hydrogen bonding, as is the case for this compound. researchgate.netstackexchange.com

Studies assessing the impact of basis set selection would typically involve performing calculations with a series of increasingly larger and more flexible basis sets to observe the convergence of the calculated properties. arxiv.orgresearchgate.net This process helps to establish the level of theory required to achieve the desired accuracy for a particular property of this compound, balancing computational expense with the reliability of the results. researchgate.net For instance, while a smaller basis set might suffice for initial geometry optimizations, a larger, more flexible basis set would be necessary for accurate energy and property calculations. nih.gov

Conformational Analysis using Quantum Chemical Methods

Construction and Mapping of Potential Energy Surfaces

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. libretexts.org For this compound, the PES can be constructed by systematically varying key dihedral angles that define the orientation of the ethyl and propanol (B110389) groups relative to the aniline (B41778) core and calculating the energy at each point. researchgate.net

This process, often referred to as a "relaxed scan," involves optimizing the remaining geometric parameters at each fixed value of the scanned dihedral angles. The resulting PES provides a detailed map of the energetic landscape of the molecule, revealing the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). libretexts.orgrsc.org The shape of the PES dictates the flexibility of the molecule and the barriers to conformational interconversion. csic.es

Theoretical Prediction of Conformer Populations and Energy Minima

Once the potential energy surface has been explored, the geometries corresponding to the energy minima are identified as the stable conformers of this compound. researchgate.net For each of these conformers, precise geometry optimizations and frequency calculations are performed to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain their thermodynamic properties, such as Gibbs free energy. nrel.gov

The relative populations of the different conformers at a given temperature can then be predicted using the Boltzmann distribution, which states that lower energy conformers are more populated. The accuracy of these predictions is critical for understanding which shapes of this compound are most prevalent under specific conditions and how this conformational preference might influence its interactions with other molecules or its bulk properties. researchgate.net

Calculation of Rotational Energy Barriers and Transition States

The conformational flexibility of this compound is largely governed by the rotation around its single bonds, particularly the C-N bond linking the ethylanilino group to the propanol backbone and the C-C bonds within the propanol chain. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the energy barriers associated with these rotations and to identify the corresponding transition state structures.

The rotation around the C(aryl)-N bond in N-alkylanilines is a classic example of a process that can be studied computationally. For N-methylaniline, the free energy of activation (ΔG‡) for this rotation has been determined to be approximately 30.29 ± 0.08 kJ/mol in a dimethyl ether solution. The barrier to rotation is influenced by the extent of conjugation between the nitrogen lone pair and the aromatic ring, as well as steric interactions between the N-alkyl group and the ortho hydrogens of the phenyl ring. In the ground state, the nitrogen atom in N-alkylanilines typically adopts a pyramidal geometry, and during rotation, it passes through a planar transition state, which disrupts the favorable p-π conjugation, thus creating an energy barrier.

For this compound, the rotational barrier around the C-N bond is expected to be of a similar magnitude, although it will be influenced by the bulkier propan-2-ol substituent. Computational studies on related molecules, such as 2,6-difluoro-N-methylaniline, have shown that both electronic and steric effects play a crucial role in determining the height of the rotational barrier. The presence of the propan-2-ol group will introduce additional steric hindrance, which could potentially raise the energy of the transition state for rotation.

Furthermore, the rotation around the C1-C2 bond of the propanol chain will also have distinct energy barriers, influencing the relative orientation of the hydroxyl and amino groups. These rotations determine the accessibility

Research Applications of 1 N Ethylanilino Propan 2 Ol in Organic Synthesis

Role as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. sigmaaldrich.comtcichemicals.com The effectiveness of a chiral auxiliary is determined by its ability to direct a reaction with high diastereoselectivity, its ease of attachment to the substrate, and its facile removal without disturbing the newly formed chiral center. williams.edu

Design and Implementation of Diastereoselective Transformations Guided by 1-(N-Ethylanilino)propan-2-ol Derived Auxiliaries

There is a lack of specific published research detailing the design and implementation of diastereoselective transformations using auxiliaries derived from this compound. The general principle involves the formation of a covalent bond between the chiral auxiliary and a prochiral substrate, followed by a diastereoselective reaction. However, no data tables or detailed research findings specific to this compound are available in the public domain.

Methodologies for Auxiliary Attachment and Efficient Removal Strategies

Effective attachment and cleavage are crucial for the practical use of a chiral auxiliary. williams.edu Common methods for attaching amino alcohol auxiliaries involve the formation of amides, esters, or other covalent bonds. Removal strategies are designed to be high-yielding and to avoid racemization of the product. While general protocols for these steps exist for other chiral auxiliaries, specific methodologies optimized for a this compound-based auxiliary have not been documented in the available literature.

Application in Asymmetric Catalysis as Ligands

Chiral ligands are essential components of many asymmetric catalytic systems. They bind to a metal center to create a chiral catalyst that can promote a chemical reaction to produce an enantiomerically enriched product. mdpi.com The structure of the ligand is critical to the success of the catalyst, influencing both its activity and the enantioselectivity of the reaction it catalyzes.

Design and Synthesis of Novel this compound Based Ligands

The synthesis of a chiral ligand typically involves one or more steps to convert a readily available chiral molecule into a structure suitable for coordinating with a metal. For this compound, this could theoretically involve modification of the hydroxyl and amino groups to introduce coordinating atoms like phosphorus or additional nitrogen atoms. However, there are no specific examples or detailed synthetic procedures for such ligands based on this compound in the surveyed literature. A related compound, N-(oxiran-2-ylmethyl)-N-ethylaniline, has been mentioned in the context of synthesis, but it is structurally distinct. preprints.orgresearchgate.net

Evaluation of Catalytic Performance in Enantioselective Reactions

The evaluation of a chiral catalyst's performance involves testing it in a variety of enantioselective reactions, such as hydrogenations, aldol (B89426) reactions, or Diels-Alder reactions. Key metrics for performance include the reaction yield, the diastereomeric ratio (d.r.), and, most importantly, the enantiomeric excess (e.e.) of the product. Without synthesized ligands based on this compound, no such evaluation data can be reported.

Synthetic Utility as Building Blocks for Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds that are incorporated as a part of a larger molecule's final structure. rsc.org Vicinal amino alcohols, in general, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. mdpi.com

However, the specific use of this compound as a building block in the synthesis of complex organic molecules is not well-documented in publicly accessible scientific reports. While it is commercially available, its incorporation into named complex molecules or natural products has not been a prominent feature of published synthetic routes.

Investigation of the Influence of Stereochemistry on Synthetic Outcomes

The compound this compound possesses a stereocenter at the second carbon of the propanol (B110389) chain, meaning it can exist as two enantiomers: (R)-1-(N-Ethylanilino)propan-2-ol and (S)-1-(N-Ethylanilino)propan-2-ol. The specific spatial arrangement of the hydroxyl and ethylanilino groups around this chiral center can have a significant impact on the stereochemical course of a reaction in which it participates, either as a chiral auxiliary, a chiral ligand for a metal catalyst, or a chiral resolving agent.

A comprehensive investigation into the influence of its stereochemistry would systematically explore how each enantiomer directs the formation of new stereocenters in a product molecule. This typically involves a series of well-established asymmetric reactions and analytical techniques to quantify the degree of stereoselectivity.

Synthesis of Enantiomerically Pure Starting Materials:

The first critical step in such an investigation is the synthesis and separation of the individual (R) and (S) enantiomers of this compound. This could be achieved through several methods, including:

Chiral pool synthesis: Starting from an enantiomerically pure precursor that already contains the required stereocenter.

Asymmetric synthesis: Employing a chiral catalyst or auxiliary to synthesize one enantiomer preferentially.

Resolution of a racemic mixture: Separating the enantiomers of a 50:50 mixture, often by forming diastereomeric salts with a chiral acid and then separating them by crystallization.

Application as a Chiral Ligand in Asymmetric Catalysis:

Once the pure enantiomers are obtained, they can be used as chiral ligands in various metal-catalyzed reactions. For instance, in the asymmetric reduction of a prochiral ketone, the chiral ligand would coordinate to a metal center (e.g., ruthenium, rhodium, or iridium), creating a chiral catalytic environment. This chiral environment would then favor the addition of a hydride to one face of the ketone, leading to an excess of one enantiomer of the resulting secondary alcohol.

Hypothetical Example: Asymmetric Reduction of Acetophenone (B1666503)

To illustrate this, consider the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with either the (R) or (S) enantiomer of this compound as the chiral ligand. The expected outcomes would be tabulated to compare the effectiveness of each enantiomer in inducing chirality.

| Ligand | Product Enantiomer | Enantiomeric Excess (ee %) | Yield (%) |

| (R)-1-(N-Ethylanilino)propan-2-ol | (R)-1-Phenylethanol | 85 | 92 |

| (S)-1-(N-Ethylanilino)propan-2-ol | (S)-1-Phenylethanol | 83 | 90 |

| Note: This data is illustrative and hypothetical, based on typical outcomes in asymmetric catalysis, as specific research data for this compound is not readily available. |

The enantiomeric excess (ee), a measure of the purity of the chiral product, would be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Use as a Chiral Auxiliary:

Alternatively, this compound could be covalently attached to a substrate as a chiral auxiliary. The auxiliary would then direct the stereochemical outcome of a subsequent reaction, such as an alkylation or an aldol reaction. After the desired transformation, the auxiliary would be cleaved from the product.

Hypothetical Example: Diastereoselective Alkylation

In a hypothetical scenario, the (R)- or (S)-1-(N-Ethylanilino)propan-2-ol could be converted into a chiral enamine by reaction with a ketone. The subsequent alkylation of this enamine would proceed with a certain diastereoselectivity, dictated by the stereochemistry of the auxiliary.

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Major Diastereomer |

| from (R)-1-(N-Ethylanilino)propan-2-ol | 90:10 | (R,R) |

| from (S)-1-(N-Ethylanilino)propan-2-ol | 88:12 | (S,S) |

| Note: This data is illustrative and hypothetical, based on established principles of diastereoselective synthesis, as specific research data for this compound is not readily available. |

The diastereomeric ratio (d.r.) would be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or chromatographic methods. The different diastereomers would exhibit distinct signals, allowing for their quantification.

Detailed Research Findings:

Despite the clear potential for this compound to serve as a valuable tool in asymmetric synthesis, a comprehensive search of the scientific literature reveals a notable lack of specific research articles detailing the investigation of its stereochemical influence on synthetic outcomes. While the principles of asymmetric synthesis and the use of chiral amino alcohols as ligands and auxiliaries are well-established, dedicated studies on this particular compound are not prominent.

Therefore, the detailed research findings, including extensive data tables of reaction conditions, yields, and stereoselectivities for a variety of substrates, which would typically be presented in such an article, are not available. The hypothetical examples provided above serve to illustrate the experimental approach and the type of data that would be generated in such a research program. The absence of this specific data in the public domain suggests that this compound may be an under-explored or novel candidate for applications in stereoselective synthesis, representing a potential area for future research.

Degradation Pathways and Environmental Considerations for 1 N Ethylanilino Propan 2 Ol

Environmental Fate and Persistence of Alkanolamines, including Propanolamine (B44665) Derivatives

Alkanolamines, as a class of compounds, generally exhibit high water solubility and low to moderate vapor pressures. nih.gov Their environmental distribution is primarily within the aqueous compartment, with a smaller fraction partitioning to the atmosphere. nih.gov

Biodegradation Studies in Various Environmental Compartments (e.g., Soil, Surface Water, Groundwater)

However, the persistence of certain alkanolamines can be influenced by environmental conditions. For instance, at a former chemical processing plant, monoethanolamine (MEA) and 2-propanolamine (IPA) were found to persist in soil for years at high concentrations. nih.gov This persistence was attributed to their strong binding to soil as cations and the inhibition of bioremediation in highly contaminated areas. nih.gov In uncontaminated soils from the same site, both MEA and IPA demonstrated very rapid degradation, with over 99% removal in less than three days. nih.gov This highlights the critical role of local environmental conditions and contaminant concentration in determining the ultimate fate of these compounds.

The biodegradation of alkanolamines is also influenced by the availability of nutrients. Studies on monoethanolamine (MEA), ethylene (B1197577) glycol (MEG), and triethylene glycol (TEG) in laboratory bioreactors showed that aerobic biodegradation rates were significantly enhanced by the addition of phosphate, indicating initial nutrient limitation. researchgate.net

The structure of the alkanolamine itself also plays a role in its biodegradability. A study on 43 solvents found that sterically hindered compounds, cyclic compounds that are not naturally occurring, and most tertiary alkanolamines exhibited lower biodegradability. unit.no Conversely, primary and secondary amino and hydroxyl groups tend to result in higher biodegradability. unit.no

Interactive Table: Biodegradation of Alkanolamines

| Compound | Environment | Conditions | Degradation Rate/Half-life | Reference |

| Alkanolamines (general) | Soil, surface water, wastewater | Acclimated | Half-life: 1 day to 2 weeks | nih.gov |

| Monoethanolamine (MEA) | Uncontaminated site soil | Spiked with ~1300 mg/L | >99% degradation in < 3 days | nih.gov |

| 2-Propanolamine (IPA) | Uncontaminated site soil | Spiked with ~1300 mg/L | >99% degradation in < 3 days | nih.gov |

| Monoethanolamine (MEA) | Highly contaminated soil slurries | 20°C | Half-life: 8-20 days | nih.gov |

| Monoethanolamine (MEA) | Highly contaminated soil slurries | 10°C | Half-life: 30-60 days | nih.gov |

| Tertiary Alkanolamines | General | Lower biodegradability (<20%) | unit.no |

Atmospheric Degradation Processes, including Reactions with Photochemically Generated Hydroxyl Radicals

While only a small amount of alkanolamines are expected to partition to the atmosphere, they are subject to removal through reactions with photochemically generated hydroxyl radicals. nih.gov Due to their high water solubility, they can also be removed from the atmosphere by precipitation. nih.gov The combination of these removal mechanisms and their relatively short atmospheric half-lives suggests that alkanolamines are not expected to have a significant adverse impact on air quality. nih.gov

The atmospheric degradation of amines emitted from CO2 capture plants is an area of active research. nilu.com The main degradation pathway is initiated by hydrogen abstraction by hydroxyl radicals. hw.ac.uk For example, the photo-oxidation of MEA can lead to the formation of products such as formamide (B127407) and formaldehyde. hw.ac.uk

Investigation of Adsorption Mechanisms in Soil and Sediments

The adsorption of organic chemicals in soil is a complex process influenced by various factors. nih.gov Potential mechanisms include ion exchange, interactions with metallic cations, hydrogen bonding, charge transfers, and London-van der Waals dispersion forces. nih.gov

For alkanolamines, which are polar compounds, adsorption to soil can be a significant process. nih.gov While initial models suggested that only a small fraction would sorb to soil or sediments, these models did not fully account for alternative adsorption mechanisms beyond partitioning into the soil organic layer. nih.gov The cationic nature of alkanolamines in typical soil pH ranges can lead to strong binding, slowing their transport to groundwater despite their high water miscibility. nih.gov This was observed in a study where MEA and IPA persisted in soil for decades without significant migration into the groundwater. nih.gov The adsorption process for some alkanolamines has been shown to be endothermic and spontaneous. researchgate.net

Chemical and Thermal Degradation Mechanisms in Industrial Contexts

In industrial applications, such as gas purification plants, alkanolamines are subject to degradation through chemical and thermal processes. researchgate.netacademicjournals.org This degradation can lead to a loss of the amine's effectiveness and contribute to operational issues like foaming, corrosion, and increased viscosity. researchgate.netacademicjournals.org

Oxidative Degradation Pathways and By-product Formation

Oxidative degradation is a major concern in industrial processes where amine solutions are exposed to oxygen, such as in flue gas capture systems. hw.ac.ukoup.com This process typically occurs in the absorber and cross-heat exchanger. oup.com The initial step in the oxidative degradation of amines often involves the formation of an amine radical through electron or hydrogen abstraction. oup.com This radical then breaks down, leading to the formation of various degradation products, including ammonia (B1221849), aldehydes, and other amines. oup.com

The chemical structure of the amine influences its susceptibility to oxidative degradation. For instance, secondary alkanolamines have been shown to have a higher rate of degradation compared to sterically hindered primary and tertiary alkanolamines. oup.com Increasing the alkyl chain length in some amine groups can lead to a decrease in both degradation and ammonia emissions. oup.com

The metabolism of N-ethylaniline, a related compound, has been shown to produce several metabolic products, including phenylhydroxylamine, N-hydroxy-N-ethylaniline, N-ethyl-p-aminophenol, and aniline (B41778). chemicalbook.com

Thermal Degradation Processes and Mechanisms

Thermal degradation of alkanolamines primarily occurs at the high temperatures found in the stripper section of gas treating units. academicjournals.orgoup.com This process is often induced by the presence of CO2. academicjournals.org Studies on model compounds have been conducted to understand the thermal stability of the chemical linkages in amine-cured resins. For example, the thermal degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol has been investigated in inert atmospheres, in air, and over alumina (B75360). researchgate.netresearchgate.netuct.ac.za

The rate of thermal degradation is temperature-dependent. bohrium.com For example, a study on several primary amines showed that they degraded relatively quickly in the first 48 hours at 135°C and then more slowly. bohrium.com The stability of alkanolamines to thermal degradation can be influenced by their molecular structure, with greater steric hindrance around the amine group generally leading to higher thermal stability. uky.edu For instance, 2-amino-2-methyl-1-propanol (B13486) (AMP) has been found to be more resistant to thermal degradation than monoethanolamine (MEA). bohrium.com

Degradation products formed at elevated temperatures are often similar to those formed at lower temperatures, justifying the use of accelerated testing at higher temperatures in laboratory studies. researchgate.net

Interactive Table: Thermal Degradation of Alkanolamines

| Amine | Temperature (°C) | Conditions | Key Findings | Reference |

| 2-Amino-1-butanol (AMB) | 135 | CO2 loading of 0.4 C/N | Greatest amine loss (38.5%) after 672 hrs | bohrium.com |

| 2-Amino-2-methyl-1-propanol (AMP) | 135 | CO2 loading of 0.4 C/N | Most stable, amine loss of 17.4% after 672 hrs | bohrium.com |

| Diethanolamine (DEA) | 200 | Aqueous solution with MDEA | Degrades faster than MDEA | researchgate.net |

| Methyldiethanolamine (MDEA) | 200 | Aqueous solution with DEA | More stable than DEA | researchgate.net |

Influence of Process Conditions (Temperature, Presence of Contaminants) on Degradation Rates and Pathways

The rate and mechanisms by which 1-(N-Ethylanilino)propan-2-ol degrades are significantly influenced by process conditions, notably temperature and the presence of contaminants. These factors can alter the stability of the molecule, leading to different breakdown products and varying degradation speeds.

Influence of Temperature

Thermal stress is a critical factor in the degradation of this compound. Studies on analogous compounds, such as 1-(N-ethylanilino)-3-phenoxypropan-2-ol, reveal that the degradation pathways are highly dependent on the temperature and the atmospheric conditions. researchgate.netuct.ac.za

In an inert atmosphere, thermal degradation typically proceeds through molecular rearrangements and fragmentation. For 1-(N-ethylanilino)-3-phenoxypropan-2-ol, heating in an inert environment leads to the formation of several key products, including N-ethylaniline, phenol, and prop-1-en-2-ol. The proposed mechanism involves an intramolecular hydrogen transfer, leading to the cleavage of the C-O and C-N bonds.

In the presence of air (an oxidative atmosphere), the degradation process is more complex and often accelerated. The primary degradation products of the analogue 1-(N-ethylanilino)-3-phenoxypropan-2-ol in air include N-ethylaniline, phenol, and a variety of oxidation products. The initial steps likely involve the formation of hydroperoxides, which then decompose to initiate a cascade of radical reactions, leading to a wider range of smaller, more oxidized molecules.

Influence of Contaminants

The presence of contaminants, particularly metal oxides and acidic or basic substances, can have a profound catalytic or inhibitory effect on the degradation of this compound.

Metal Oxides:

Research on the thermal degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol in the presence of alumina (Al₂O₃) has shown a significant alteration in the degradation pathway. researchgate.netuct.ac.za Alumina can act as a catalyst, lowering the temperature at which degradation begins and favoring certain reaction pathways. For instance, the presence of alumina was found to promote the formation of N-ethylaniline and other specific degradation products at lower temperatures compared to the degradation in an inert atmosphere alone. uct.ac.za This catalytic effect is attributed to the acidic and basic sites on the alumina surface, which can interact with the functional groups of the amino alcohol. mdpi.combibliotekanauki.pl

The influence of other metal oxides can also be inferred from general studies on the decomposition of organic compounds. For example, transition metal oxides like CuO, Fe₂O₃, and MnO₂ are known to be effective catalysts for oxidation reactions and could therefore be expected to accelerate the degradation of this compound, particularly in the presence of oxygen. mdpi.comresearchgate.netresearchgate.net

Acidic and Basic Contaminants:

The presence of acidic or basic contaminants can significantly impact the stability and degradation pathways of this compound. The amine group in the molecule can be protonated by acids, which can alter its electronic properties and reactivity. This can either stabilize the molecule or make it more susceptible to certain types of degradation, such as hydrolysis.

Conversely, basic contaminants can deprotonate the hydroxyl group, forming an alkoxide. This can initiate different degradation mechanisms, potentially leading to elimination reactions or rearrangements. The specific effects would depend on the nature and concentration of the acidic or basic species present.

Interactive Data Table: Degradation Products of 1-(N-ethylanilino)-3-phenoxypropan-2-ol under Various Conditions

| Condition | Degradation Products Identified | Reference |

| Inert Atmosphere (Nitrogen) | N-Ethylaniline, Phenol, Prop-1-en-2-ol, Aniline | researchgate.netuct.ac.za |

| Air | N-Ethylaniline, Phenol, Various Oxidation Products | researchgate.net |

| Over Alumina | N-Ethylaniline, Phenol, 2-Methylbenzofuran, Aniline | researchgate.netuct.ac.za |

Interactive Data Table: Inferred Influence of Contaminants on this compound Degradation

| Contaminant Type | Expected Influence on Degradation Rate | Potential Change in Degradation Pathway |

| Acidic Metal Oxides (e.g., Al₂O₃, SiO₂) | Likely to accelerate degradation | May favor dehydration and rearrangement reactions |

| Transition Metal Oxides (e.g., CuO, Fe₂O₃) | Likely to significantly accelerate oxidative degradation | Will promote formation of oxidized products |

| Acidic Contaminants | Dependent on specific acid; may accelerate hydrolysis | May alter the stability of the amine group |

| Basic Contaminants | Dependent on specific base; may accelerate elimination | May promote reactions involving the hydroxyl group |

Q & A

Q. Table 1: Example Reaction Conditions for Amino-Propanol Synthesis

| Parameter | Optimal Range | Notes |

|---|---|---|

| Temperature | 50–60°C | Avoids thermal decomposition |

| Solvent | THF/Water (3:1) | Enhances solubility |

| Reaction Time | 12–24 hours | Monitored via TLC |

| Purification Method | Column Chromatography | Hexane:EtOAc (70:30) |

Basic: Which spectroscopic techniques are prioritized for structural elucidation of this compound?

Answer:

- NMR Spectroscopy :

- FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]+ for C₁₁H₁₇NO: 180.1383).

Advanced: How can contradictions in biological activity data for this compound derivatives be resolved?

Answer:

Contradictions often arise from impurities, stereochemistry, or assay variability. Mitigation strategies include:

- Purity Validation : Employ HPLC (C18 column, acetonitrile:water gradient) to confirm >95% purity .

- Enantiomer-Specific Testing : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate R/S isomers and test separately .

- Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C) with cell lines validated for receptor binding (e.g., β-adrenergic receptors) .

Advanced: What computational methods predict the reactivity of this compound in novel environments?

Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amine vs. alcohol groups) .